Cas no 892784-63-3 (1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one)

1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- 1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-propylpiperazin-1-yl)quinolin-4-one
- F3411-1204
- 892784-63-3
- 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
- AKOS001924551
- 1-Ethyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-propyl-1-piperazinyl)-4(1H)-quinolinone
-
- インチ: 1S/C25H30FN3O3S/c1-4-9-27-10-12-29(13-11-27)23-16-22-20(15-21(23)26)25(30)24(17-28(22)5-2)33(31,32)19-8-6-7-18(3)14-19/h6-8,14-17H,4-5,9-13H2,1-3H3
- InChIKey: ISZFEIRRHMGDIS-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C2=C(C=C(F)C(N3CCN(CCC)CC3)=C2)C(=O)C(S(C2=CC=CC(C)=C2)(=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 471.19919116g/mol
- どういたいしつりょう: 471.19919116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 834
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 69.3Ų
じっけんとくせい
- 密度みつど: 1.248±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 665.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 7.94±0.10(Predicted)
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-1204-2mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892784-63-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-1204-5mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892784-63-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-1204-5μmol |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892784-63-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-1204-1mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892784-63-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-1204-20mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892784-63-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-1204-10mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892784-63-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-1204-10μmol |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892784-63-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-1204-15mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892784-63-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-1204-25mg |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892784-63-3 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-1204-2μmol |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |
892784-63-3 | 2μmol |
$57.0 | 2023-09-10 |
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Wei Chen Nanoscale, 2015,7, 6957-6990
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-oneに関する追加情報
1-Ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one (CAS No. 892784-63-3): A Comprehensive Technical Overview
In the realm of specialized heterocyclic compounds, 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one (CAS No. 892784-63-3) stands out as a structurally complex molecule with significant research potential. This quinolin-4-one derivative combines multiple pharmacophoric elements, including a fluorinated aromatic system, sulfonyl group, and piperazine moiety, making it particularly interesting for medicinal chemistry applications.
The molecular architecture of this compound features a 1,4-dihydroquinolin-4-one core substituted at the 1-position with an ethyl group and at the 6-position with a fluorine atom. The 3-position bears a 3-methylbenzenesulfonyl group, while the 7-position is occupied by a 4-propylpiperazin-1-yl substituent. This unique combination of functional groups contributes to its potential as a scaffold for drug discovery, particularly in targeting protein-protein interactions and enzyme inhibition.
Recent scientific literature indicates growing interest in fluorinated quinolone derivatives like 892784-63-3 for their potential in addressing antibiotic resistance challenges. While not itself an antibiotic, the structural features of this compound share similarities with known bacterial topoisomerase inhibitors, making it a valuable reference compound for researchers developing new antimicrobial agents. The presence of both hydrogen bond acceptors and hydrophobic domains in its structure suggests possible applications in central nervous system (CNS) drug development as well.
From a synthetic chemistry perspective, 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one represents an advanced intermediate that can be further modified to explore structure-activity relationships. The sulfonyl group provides potential for covalent binding strategies, while the piperazine nitrogen offers a handle for additional derivatization. These features make it particularly valuable in fragment-based drug design approaches that are currently gaining traction in pharmaceutical research.
The physicochemical properties of CAS No. 892784-63-3 suggest moderate lipophilicity, which is often desirable for compounds intended to cross biological membranes. Computational models predict that this molecule would exhibit good blood-brain barrier permeability, a property highly sought after in neuropharmacological research. These characteristics align with current industry trends toward developing compounds with optimized drug-like properties early in the discovery process.
In the context of precision medicine and personalized therapeutics, compounds like 892784-63-3 are increasingly valuable as tool molecules for target validation studies. The presence of multiple hydrogen bond donors/acceptors and rotatable bonds makes it suitable for probing interactions with various biological targets, particularly kinases and G-protein coupled receptors (GPCRs) that are implicated in numerous disease pathways.
Quality control of 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves advanced analytical techniques such as HPLC-MS and NMR spectroscopy to ensure purity and structural integrity. The compound's stability profile suggests it should be stored under inert atmosphere at low temperatures to maintain optimal quality, which is standard practice for many research-grade chemicals in modern laboratories.
As the pharmaceutical industry continues to explore novel chemical entities for challenging therapeutic areas, compounds with the structural complexity of 892784-63-3 will likely play increasingly important roles. Its combination of fluorine substitution, sulfonamide functionality, and basic nitrogen center represents a pharmacologically relevant triad that appears in numerous clinically validated drug molecules across multiple therapeutic categories.
Researchers working with this compound should note that while it offers significant potential as a chemical probe or intermediate, all experimental work should be conducted following appropriate laboratory safety protocols. Proper handling procedures for organic compounds should always be observed, including the use of personal protective equipment and adequate ventilation, regardless of a compound's specific hazard profile.
The market for specialized research chemicals like 1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has grown significantly in recent years, driven by increasing investment in drug discovery and chemical biology research. Academic institutions, pharmaceutical companies, and contract research organizations represent the primary consumers of such compounds, using them in high-throughput screening campaigns and mechanism-of-action studies.
Looking forward, the scientific community anticipates continued interest in quinolinone derivatives as scaffolds for addressing unmet medical needs. The specific structural features of CAS 892784-63-3 position it well for investigations into neurodegenerative disorders, inflammatory conditions, and potentially certain oncological targets, reflecting broader trends in biomedical research toward tackling these challenging disease areas.
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